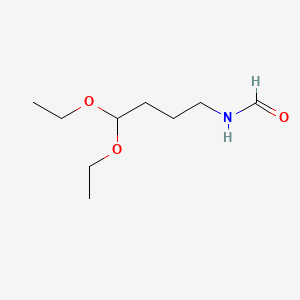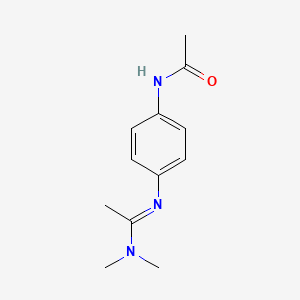
N-(4,4-Diethoxybutyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-Diethoxybutyl)formamide is a chemical compound used in the preparation of a gamma-methylaminobuteraldehyde precursor . It has a molecular weight of 189.25 .
Molecular Structure Analysis
The molecular formula of N-(4,4-Diethoxybutyl)formamide is C9H19NO3 . It has a molecular weight of 189.25200, and its exact mass is 189.13600 .Applications De Recherche Scientifique
Synthesis of Novel 2-Hetarylpyrrolidines
N-(4,4-Diethoxybutyl)-formamide is used in the synthesis of novel 2-hetarylpyrrolidines. The reactions of N-(4,4-diethoxybutyl)amidophosphates with С-nucleophiles in chloroform in the presence of trifluoroacetic acid provided new 2-hetarylpyrrolidines . This reaction proceeded under mild conditions and gave good yields in the absence of metal-based catalysts .
Synthesis of 2-(Diphenylphosphoryl)pyrrolidines
Another application of N-(4,4-Diethoxybutyl)-formamide is in the synthesis of 2-(diphenylphosphoryl)pyrrolidines. The reaction of N-(4,4-diethoxybutyl)phosphamides with chloro(diphenyl)phosphine in chloroform in the presence of acetic acid gave previously unknown 2-(diphenylphosphoryl)pyrrolidines . Hydrolysis of the latter afforded 2-(diphenylphosphoryl)pyrrolidine .
Synthesis of 2-Pyrazolylpyrrolidines
N-(4,4-Diethoxybutyl)-formamide is also used in the synthesis of 2-pyrazolylpyrrolidines. This is achieved through an acid-catalyzed reaction of N-(4,4-diethoxybutyl)ureas with 1-aryl-3-methyl .
Propriétés
IUPAC Name |
N-(4,4-diethoxybutyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-12-9(13-4-2)6-5-7-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHXSQEPBAIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747607 |
Source


|
| Record name | N-(4,4-Diethoxybutyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-Diethoxybutyl)-formamide | |
CAS RN |
220803-77-0 |
Source


|
| Record name | N-(4,4-Diethoxybutyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)



![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)